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Compound of Interest

Compound Name: Isopropyl salicylate

Cat. No.: B150150

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for isopropyl
salicylate (chemical formula C10H1203), a compound of interest for researchers, scientists, and
professionals in drug development. This document presents in-depth Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed
experimental protocols and workflow visualizations.

Quantitative Spectral Data

The following tables summarize the key spectral data for isopropyl salicylate, facilitating
straightforward analysis and comparison.

Table 1: *H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assignment
7.92 Doublet Ar-H

7.49 Triplet Ar-H

7.04 Doublet Ar-H

6.95 Triplet Ar-H

5.33 Multiplet -CH(CH3)2
1.27 Doublet -CH(CH3)2
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Solvent: CDCIz

= 13
Chemical Shift (ppm) Assignment
169.5 C=0 (Ester)
161.1 C-OH
135.8 Ar-CH
130.0 Ar-CH
118.9 Ar-CH
117.7 Ar-CH
1124 Ar-C
69.1 -CH(CHs)2
21.8 -CH(CHs)2

Solvent: CDCIs. Note: Assignments are based on typical chemical shifts for similar structures.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Description of Vibration
~3200 (broad) O-H stretch (phenolic)
~3000-2850 C-H stretch (aliphatic)
1681 C=0 stretch (ester)

1612 C=C stretch (aromatic)
1588 C=C stretch (aromatic)
1539 C=C stretch (aromatic)
~1250 C-O stretch (ester)

Table 4: Mass Spectrometry (GC-MS) Data
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Putative Fragment
m/z

180 12.79 [M]* (Molecular lon)
138 31.66 [M - C3He]*

121 28.97 [C7Hs02]*

120 99.99 [C7H402]*

92 24.33 [CeHaO]*

lonization Mode: Electron Impact (EI)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are provided below.

NMR Spectroscopy (*H and **C)

Sample Preparation: A solution of isopropyl salicylate (approximately 10-20 mg for *H, 50-100
mg for 13C) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCls). A small
amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing (O ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL, or Varian) operating at a
field strength of 300-500 MHz for *H nuclei is utilized.

1H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 scans, depending on the concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

13C NMR Acquisition Parameters:
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Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more scans, depending on the concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR software (e.g., MestReNova,
TopSpin).

Infrared (IR) Spectroscopy

Sample Preparation: As isopropyl salicylate is a liquid, a thin film is prepared by placing a
drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt
plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
Acquisition Parameters:

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the clean salt plates is recorded and automatically
subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR
spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm~1).

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of isopropyl salicylate is prepared in a volatile organic
solvent such as dichloromethane or ethyl acetate.
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Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an
electron impact (EI) ionization source is used.[1]

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250°C.

Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed
by a ramp of 10-20°C/min to a final temperature of 250-280°C.

Carrier Gas: Helium at a constant flow rate.
MS Parameters:

¢ lonization Mode: Electron Impact (El) at 70 eV.
e Mass Range: 40-400 amul.

e Scan Speed: 2-3 scans/second.

Data Processing: The acquired data is processed using the instrument's software. The total ion
chromatogram (TIC) is used to identify the retention time of isopropyl salicylate, and the
mass spectrum corresponding to that peak is extracted and analyzed for fragmentation
patterns.

Visualized Workflows

The following diagrams illustrate the logical flow of each experimental procedure.
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IR Spectroscopy Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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